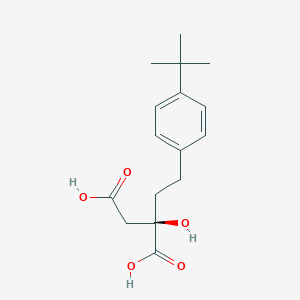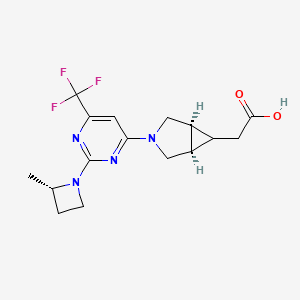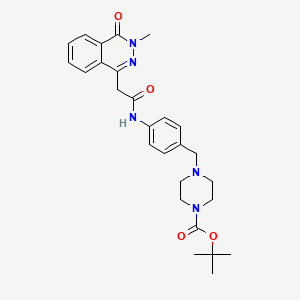
PH-002
Übersicht
Beschreibung
PH-002 ist eine von Phthalazinon abgeleitete Verbindung, die dafür bekannt ist, die intramolekularen Domäneninteraktionen von Apolipoprotein E4 (ApoE4) in neuronalen Zellen zu modulieren. Diese Verbindung hat sich als vielversprechend erwiesen, um die schädlichen Auswirkungen von ApoE4 umzukehren, was sie zu einem wichtigen Molekül im Bereich der Neurochemie macht .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl mit Acetylamido-benzyl-piperazin-1-carbonsäure-tert-butylester beinhaltet. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und erfordern eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Laborsyntheseprozesses. Dazu gehören die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, sowie die Implementierung strenger Qualitätskontrollmaßnahmen, um die Konsistenz zwischen den Chargen sicherzustellen. Die Verbindung wird typischerweise in Pulverform hergestellt und unter bestimmten Bedingungen gelagert, um ihre Stabilität zu erhalten .
Wissenschaftliche Forschungsanwendungen
PH-002 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung verwendet, um die Auswirkungen struktureller Modifikationen auf die chemische Reaktivität zu untersuchen.
Biologie: Untersucht auf seine Rolle bei der Modulation von Proteininteraktionen und zellulären Prozessen.
Medizin: Auf seine potenziellen therapeutischen Wirkungen bei neurodegenerativen Erkrankungen untersucht, insbesondere solchen, die ApoE4 betreffen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es direkt an die 22-kDa-Aminoterminalregion von Apolipoprotein E4 (ApoE4) bindet. Diese Bindung blockiert die intramolekularen Domäneninteraktionen von ApoE4 und kehrt so seine schädlichen Wirkungen um. Die Verbindung verbessert die mitochondriale Beweglichkeit und fördert das Neuritenwachstum, was für die Aufrechterhaltung der neuronalen Gesundheit entscheidend ist .
Wirkmechanismus
Target of Action
PH-002, also known as “4-[[4-[[2-(3,4-Dihydro-3-methyl-4-oxo-1-phthalazinyl)acetyl]amino]phenyl]methyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester” or “tert-Butyl 4-(4-(2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamido)benzyl)piperazine-1-carboxylate”, is an inhibitor of apolipoprotein E4 (ApoE4) intramolecular domain interaction in neuronal cells .
Mode of Action
This compound directly binds to the 22-kDa amino-terminal region of ApoE4 and blocks its intramolecular domain interactions in neuronal cells . This action reverses the detrimental effects of ApoE4 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the intramolecular domain interaction of ApoE4 in neuronal cells . By inhibiting this interaction, this compound can reverse the detrimental effects of ApoE4, which include impairments of mitochondrial motility and neurite outgrowth .
Pharmacokinetics
It’s known that the compound is soluble in dmso .
Result of Action
The molecular and cellular effects of this compound’s action include the enhancement of mitochondrial motility and promotion of neurite outgrowth . It has been shown to rescue impairments of these processes in neuronal cells .
Action Environment
It’s known that the compound should be protected from light and stored at temperatures between 2-8°c .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PH-002 is synthesized through a multi-step process involving the reaction of 3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl with acetylamido-benzyl-piperazine-1-carboxylic acid tert-butyl ester. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency across batches. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PH-002 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, wobei häufig Reduktionsmittel wie Natriumborhydrid verwendet werden.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen unter geeigneten Bedingungen durch andere Gruppen ersetzt werden
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig eingesetzt
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GIND25: Ein weiterer ApoE4-Modulator, aber PH-002 hat sich als potenter erwiesen.
ATR-002: Eine Verbindung mit ähnlichen strukturellen Merkmalen, aber unterschiedlichen biologischen Zielen.
ERO1-Inhibitor II, EN460: Teilt einige chemische Eigenschaften mit this compound, zielt aber auf verschiedene molekulare Pfade ab
Einzigartigkeit von this compound
This compound zeichnet sich durch seine hohe Potenz und Spezifität bei der Modulation von ApoE4-Interaktionen aus. Seine Fähigkeit, Beeinträchtigungen der mitochondrialen Beweglichkeit und des Neuritenwachstums zu beheben, macht es zu einer einzigartigen und wertvollen Verbindung in der neurochemischen Forschung .
Eigenschaften
IUPAC Name |
tert-butyl 4-[[4-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4/c1-27(2,3)36-26(35)32-15-13-31(14-16-32)18-19-9-11-20(12-10-19)28-24(33)17-23-21-7-5-6-8-22(21)25(34)30(4)29-23/h5-12H,13-18H2,1-4H3,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXXTLWPQMHHDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3=NN(C(=O)C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


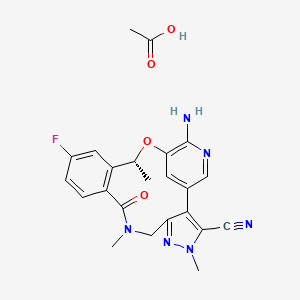
![3-[4-amino-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(3-methyl-4-propan-2-ylphenyl)benzamide](/img/structure/B609992.png)
![N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide](/img/structure/B609994.png)
![2-((S)-1-((2S,5R)-5-(4-chloro-5-fluoro-2-(trifluoromethyl)phenyl)tetrahydrofuran-2-yl)ethyl)-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609995.png)
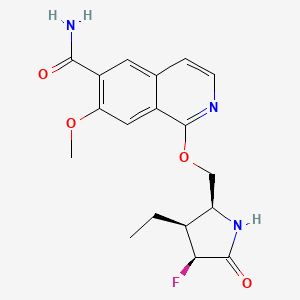

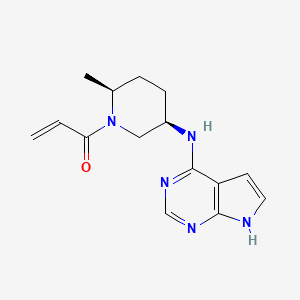
![1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid](/img/structure/B609999.png)
![[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B610003.png)
![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)
![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)
